N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-13(26)14-4-2-5-17(10-14)24-20(27)18-6-3-9-25(21(18)28)12-15-7-8-16(22)11-19(15)23/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANPCOFTBCJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Acylation Reaction:
Nucleophilic Substitution: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile displaces a leaving group on the benzyl ring.
Cyclization: The formation of the dihydropyridine ring is accomplished through a cyclization reaction, often involving the condensation of an aldehyde or ketone with an amine or ammonia under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H16Cl2N2O
- Molecular Weight : 415.3 g/mol
- CAS Number : 946379-44-8
The compound features a dihydropyridine ring structure that contributes to its biological activity. The presence of chlorine atoms enhances its electronic properties, which may influence interactions with biological targets.
Chemistry
In the realm of chemistry, N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is utilized as a building block in the synthesis of more complex molecules. It serves as a reagent in various organic reactions due to its reactive functional groups.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Studies suggest that it could inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.
Medicine
This compound is being explored for its therapeutic effects in treating various diseases:
- Calcium Channel Modulation : Similar compounds have been known to affect calcium channels, which can influence muscle contraction and neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction related to disease processes.
Industry
In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes makes it valuable in material science.
Research has demonstrated the compound's diverse biological activities:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- However, fluorine’s electronegativity may improve metabolic stability in the latter .
Tautomerism and Conformation
- The keto-amine tautomer observed in stabilizes the planar conformation via intramolecular hydrogen bonding, a feature critical for target engagement. The target compound likely adopts a similar conformation, optimizing π-π stacking with aromatic residues in proteins .
Biological Activity
N-(3-acetylphenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16Cl2N2O
- Molecular Weight : 415.3 g/mol
- CAS Number : 946379-44-8
The compound features a dihydropyridine ring structure with various functional groups that contribute to its biological activity. The presence of chlorine atoms enhances its electronic properties, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Dihydropyridine Ring : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : The acetyl and dichlorobenzyl groups are introduced via acylation and alkylation reactions.
- Purification and Characterization : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The precise mechanism of action of this compound is not fully elucidated. However, studies on similar dihydropyridine compounds suggest several potential mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known to modulate calcium channels, which can affect muscle contraction and neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound was found to be bactericidal, inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. Its effectiveness was measured using biofilm inhibition assays:
| Fungal Strain | Biofilm Inhibition Concentration (MBIC) |
|---|---|
| Candida albicans | 75% reduction in biofilm formation |
This suggests that the compound could be a candidate for treating biofilm-related infections .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various dihydropyridine derivatives, including this compound. The results indicated that the compound outperformed traditional antibiotics like ciprofloxacin in certain bacterial strains .
Further investigations into the mechanism revealed that the compound's activity might involve the inhibition of specific bacterial enzymes crucial for cell wall synthesis. This was supported by docking studies that identified potential binding sites on target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
